Propane, 2,3,3-trichloro-1,1,1-trifluoro-

Overview

Description

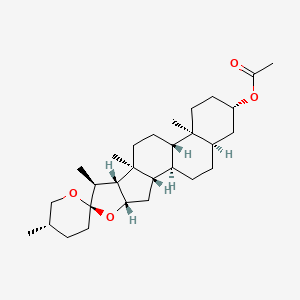

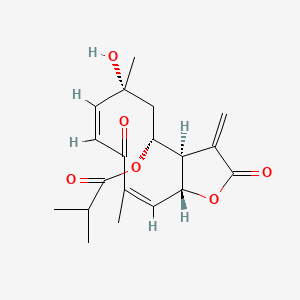

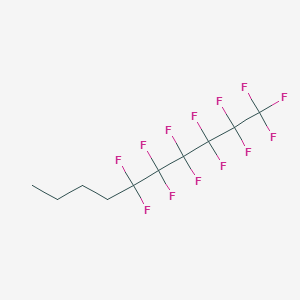

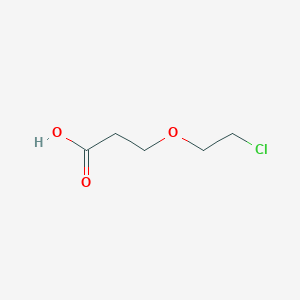

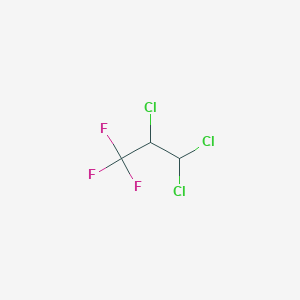

Propane, 2,3,3-trichloro-1,1,1-trifluoro- is a chemical compound with the formula C3H2Cl3F3 . It has a molecular weight of 201.402 . The IUPAC Standard InChI for this compound is InChI=1S/C3H2Cl3F3/c4-1(2(5)6)3(7,8)9/h1-2H .

Molecular Structure Analysis

The molecular structure of Propane, 2,3,3-trichloro-1,1,1-trifluoro- can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Propane, 2,3,3-trichloro-1,1,1-trifluoro- has a molecular weight of 201.402 . The ideal gas heat capacity (J/mol×K), standard Gibbs free energy of formation (kJ/mol), enthalpy of formation at standard conditions (kJ/mol), enthalpy of fusion at standard conditions (kJ/mol), and enthalpy of vaporization at standard conditions (kJ/mol) are some of the physical and chemical properties that can be analyzed .Scientific Research Applications

Environmental Science: Reductive Dechlorination

The compound is used in environmental science research, particularly in the study of the degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions. The characteristic pathway for degradation is reductive dechlorination, which can include hydrogenolysis and dehydrohalogenation .

Computational Chemistry: Reaction Pathway Analysis

In computational chemistry, this compound is used to understand the degradation rates and products of the lesser halogenated hydrocarbons. Density functional theory calculations are performed to compare all of the possible pathways for reduction and elimination of 1,2,3-trichloropropane .

Organic Chemistry: Intermediate in Polymer Production

1,2,3-Trichloropropane is used primarily as a chemical intermediate in the production of polysulfone liquid polymers, dichloropropene, and hexafluoropropene . It is also used as an intermediate in the production of hexafluoropropylene .

Material Science: Cross-linking Agent

This compound serves as a cross-linking agent in the synthesis of polysulfides . It is also a crosslinking agent for polysulfide polymers and sealants .

Industrial Applications: Solvent and Degreasing Agent

Historically, 1,2,3-Trichloropropane has been used as a paint or varnish remover, a cleaning and degreasing agent .

Medical Research: Anesthetic

In the medical field, it has been used as an anesthetic .

Atmospheric Chemistry: Reaction with OH

1,2,3-Trichloropropane has been used to study its reaction with OH regarding its potential atmospheric relevance .

Organic Chemistry: Participation in [3 + 2] Cycloaddition Reaction

The compound participates in the regioselective zw-type [3 + 2] cycloaddition reactions with a series of aryl-substituted nitrile N-oxides .

Mechanism of Action

Target of Action

Similar compounds have been noted to interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes .

Mode of Action

It’s known that halogenated hydrocarbons can interact with biological systems in various ways, often involving the disruption of lipid membranes or interference with specific enzymes or receptors .

Biochemical Pathways

Halogenated hydrocarbons are generally lipophilic and can integrate into lipid bilayers, potentially disrupting cellular functions .

Pharmacokinetics

Similar halogenated compounds are often absorbed through inhalation or skin contact, distributed throughout the body due to their lipophilic nature, metabolized in the liver, and excreted via the kidneys .

Result of Action

Exposure to similar halogenated hydrocarbons can lead to a variety of effects, ranging from cellular damage due to lipid membrane disruption to potential neurotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Propane, 2,3,3-trichloro-1,1,1-trifluoro-. For instance, temperature and pH can affect the compound’s stability and reactivity . Furthermore, the presence of other chemicals in the environment can influence its behavior and effects.

properties

IUPAC Name |

2,3,3-trichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-1(2(5)6)3(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUGFVKSZJCZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334562 | |

| Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

431-51-6 | |

| Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)